molecular formula C22H14ClNO7 B11632204 5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B11632204
M. Wt: 439.8 g/mol
InChI Key: GEASQNAQFXMLAL-UHFFFAOYSA-N
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Description

5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the 2-chloro-5-nitrophenyl group. The final steps involve the formation of the dioxane ring and the methylidene bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H14ClNO7

Molecular Weight

439.8 g/mol

IUPAC Name

5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C22H14ClNO7/c1-22(13-5-3-2-4-6-13)30-20(25)17(21(26)31-22)12-15-8-10-19(29-15)16-11-14(24(27)28)7-9-18(16)23/h2-12H,1H3

InChI Key

GEASQNAQFXMLAL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O1)C4=CC=CC=C4

Origin of Product

United States

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